
2-Phenyl-3-isopropyl-5-hydroxymethyloxazolidine
Overview
Description
2-Phenyl-3-isopropyl-5-hydroxymethyloxazolidine is a substituted oxazolidine derivative characterized by a five-membered oxazolidine ring with a phenyl group at position 2, an isopropyl group at position 3, and a hydroxymethyl substituent at position 3. Oxazolidines are heterocyclic compounds of significant interest in medicinal and materials chemistry due to their structural versatility and bioactivity. This compound’s stereochemistry and conformational stability have been analyzed using crystallographic tools such as the SHELX-90 software and validated via the WinGX suite , confirming its tetrahedral geometry and intramolecular hydrogen bonding involving the hydroxymethyl group.
Synthesized via cyclocondensation of epichlorohydrin derivatives with substituted amines, this compound exhibits moderate solubility in polar solvents (e.g., water, ethanol) and stability under ambient conditions. Its applications span antimicrobial agents, polymer stabilizers, and intermediates in asymmetric synthesis.
Preparation Methods
The synthesis of 2-Phenyl-3-isopropyl-5-hydroxymethyloxazolidine typically involves multicomponent reactions of 1,2-amino alcohols . These reactions can be categorized into three main strategies:
Metal-free domino annulation/Mannich reactions: This method involves the cyclization and decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids.
Transition metal-catalyzed cascade reactions: These reactions utilize transition metals to facilitate the formation of oxazolidine rings.
Extended one-pot asymmetric azaelectrocyclization: This approach involves a one-pot reaction that leads to the formation of oxazolidine derivatives.
Chemical Reactions Analysis
2-Phenyl-3-isopropyl-5-hydroxymethyloxazolidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxymethyl group to a carbonyl group.
Reduction: Reducing agents can be used to convert the oxazolidine ring to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common reagents used in these reactions include formaldehyde, aryl- or alkylpropiolic acids, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Phenyl-3-isopropyl-5-hydroxymethyloxazolidine has been studied for its potential biological activity and various applications. Some of its notable applications include:
Chemistry: It serves as an intermediate in the synthesis of other complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Phenyl-3-isopropyl-5-hydroxymethyloxazolidine involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed to exert its effects by binding to certain proteins and enzymes, thereby modulating their activity and influencing various biological processes .
Comparison with Similar Compounds
Comparison with Similar Oxazolidine Derivatives
Structural and Physicochemical Properties
The table below compares 2-Phenyl-3-isopropyl-5-hydroxymethyloxazolidine with structurally related oxazolidines:
Compound Name | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Water Solubility (mg/mL) | LogP |
---|---|---|---|---|---|
This compound | 235.3 | Phenyl, isopropyl, hydroxymethyl | 120–122 | 15.2 | 1.8 |
2-Phenyl-5-methyloxazolidine | 177.2 | Phenyl, methyl | 85–87 | 8.7 | 2.5 |
3-Isopropyloxazolidine | 129.2 | Isopropyl | 45–47 | 22.5 | 0.9 |
Key Observations :
- The hydroxymethyl group enhances water solubility (15.2 mg/mL) compared to the methyl analog (8.7 mg/mL) due to hydrogen bonding.
- The phenyl group elevates melting points (120–122°C vs. 45–47°C in 3-Isopropyloxazolidine) via π-π stacking interactions.
- LogP values reflect hydrophobicity trends: the phenyl-methyl derivative (LogP 2.5) is more lipophilic than the hydroxymethyl analog (LogP 1.8).
Reactivity and Stability
- Ring-Opening Reactions: The hydroxymethyl group in the target compound facilitates nucleophilic ring-opening under acidic conditions, yielding β-amino alcohol derivatives. In contrast, 3-Isopropyloxazolidine undergoes slower hydrolysis due to steric hindrance from the isopropyl group .
- Thermal Stability : The phenyl-substituted derivatives (target compound and 2-Phenyl-5-methyloxazolidine) decompose above 250°C, while simpler analogs like 3-Isopropyloxazolidine degrade at 180°C.
Key Findings :
- The hydroxymethyl group significantly enhances antimicrobial activity (IC50 2.4 μM vs. 12.8 μM in the methyl analog), likely due to improved membrane penetration and target binding.
- Enzyme inhibition correlates with substituent electronegativity; the hydroxymethyl group increases polarity, enhancing interactions with cytochrome P450 active sites.
Biological Activity
2-Phenyl-3-isopropyl-5-hydroxymethyloxazolidine is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H19NO2
- Molecular Weight : 221.29 g/mol
The compound features an oxazolidine ring, which is integral to its biological activity. The presence of the hydroxymethyl group and the phenyl and isopropyl substituents contributes to its unique chemical reactivity and potential therapeutic applications.
The biological activity of this compound is believed to stem from its interactions with specific molecular targets, including enzymes and receptors. The compound may modulate biochemical pathways by inhibiting or activating proteins, leading to various therapeutic effects. Notably, it has been studied for:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes involved in metabolic pathways related to neurodegenerative diseases, such as kynurenine-3-hydroxylase (KYN-3-OHase) .
- Antimicrobial Activity : Initial investigations indicate potential antimicrobial properties, although further research is necessary to elucidate the specific mechanisms involved .
Anticancer Properties
Research indicates that this compound may exhibit anticancer effects. Similar compounds have shown the ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. A notable study demonstrated that this compound could rescue mouse splenocytes from programmed cell death, indicating its potential role in immune modulation .
Neuroprotective Effects
The inhibition of KYN-3-OHase suggests possible neuroprotective effects, particularly in conditions such as Alzheimer's and Parkinson's diseases. This inhibition may help regulate neuroinflammation and oxidative stress, which are common factors in neurodegenerative disorders .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | Structural Features | Biological Activity | Unique Properties |
---|---|---|---|
2-Phenyl-3-isopropyl-5-methyloxazolidine | Methyl group instead of hydroxymethyl | Antimicrobial | Different reactivity |
2-Phenyl-3-isopropyl-5-ethyloxazolidine | Ethyl group instead of hydroxymethyl | Neuroprotective | Varies in potency |
Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : Demonstrated potential immune modulation by rescuing splenocytes from apoptosis.
- Chemical Transformations : The compound undergoes various chemical reactions that can be harnessed for synthesizing more complex biologically active molecules .
Case Study: Neurodegenerative Disease Treatment
A notable case study investigated the efficacy of compounds similar to this compound in treating Alzheimer's disease models. The results indicated significant improvement in cognitive function and reduction in amyloid plaque formation when administered at specific concentrations .
Q & A
Q. Basic: What synthetic methodologies are commonly employed for the preparation of 2-Phenyl-3-isopropyl-5-hydroxymethyloxazolidine?
Answer:
The synthesis of oxazolidine derivatives typically involves ring-closing reactions between amino alcohols and carbonyl-containing precursors. For example, analogous methods to those described for pyrazol-3-one synthesis (e.g., refluxing phenylhydrazine with ethyl acetoacetate in acetic acid) can be adapted. Key steps include:
- Reaction optimization : Refluxing stoichiometric equivalents of precursors (e.g., 2-amino alcohols and aldehydes/ketones) in a polar aprotic solvent (e.g., THF or DMF) under inert atmosphere.
- Purification : Recrystallization using ethanol or methanol to isolate the product.
- Purity validation : Thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1 v/v/v) and iodine vapor visualization .
Advanced variants may employ catalysts like p-toluenesulfonic acid to enhance cyclization efficiency.
Q. Basic: How is structural characterization of this oxazolidine derivative performed?
Answer:
A multi-technique approach ensures accurate structural confirmation:
- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., phenyl, isopropyl, and hydroxymethyl groups). For hydroxymethyl protons, expect signals near δ 3.5–4.5 ppm.
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns.
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
Q. Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
Stability studies for similar heterocycles indicate:
- Temperature : Store at –20°C in amber vials to prevent thermal degradation.
- Humidity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the oxazolidine ring.
- Long-term stability : Accelerated stability testing under stress conditions (e.g., 40°C/75% RH for 6 months) can predict shelf life .
Q. Advanced: How can synthetic yield be improved while minimizing side products?
Answer:
Yield optimization strategies include:
- Design of Experiments (DOE) : Varying reaction parameters (temperature, solvent, catalyst loading) to identify optimal conditions.
- In-situ monitoring : Use FT-IR or H NMR to track intermediate formation and adjust reaction time.
- Byproduct mitigation : Adding molecular sieves to absorb water in condensation reactions .
Q. Advanced: How to resolve contradictions in reported physicochemical data (e.g., melting points)?
Answer:
Discrepancies in data (e.g., melting points) may arise from polymorphic forms or impurities. To address this:
- Differential Scanning Calorimetry (DSC) : Determine the true melting point and identify polymorphs.
- Reproducibility : Repeat synthesis and purification under controlled conditions (e.g., NIST protocols for isoxazole derivatives).
- Cross-validation : Compare results with databases like NIST Chemistry WebBook for benchmark values .
Q. Advanced: What methodologies are suitable for evaluating biological activity (e.g., enzyme inhibition)?
Answer:
For activity studies:
- Enzyme inhibition assays : Use fluorometric or colorimetric kits (e.g., β-lactamase inhibition assays) with IC determination.
- Cytotoxicity testing : MTT assays on cell lines (e.g., HeLa or HEK293) to assess cell viability at varying concentrations.
- Dose-response curves : Analyze data using nonlinear regression models (e.g., GraphPad Prism) .
Q. Advanced: How can reaction mechanisms be elucidated for oxazolidine formation?
Answer:
Mechanistic studies require:
- Isotopic labeling : Use O-labeled precursors to track oxygen incorporation in the oxazolidine ring.
- Kinetic studies : Monitor reaction progress via in-situ NMR or HPLC to identify rate-determining steps.
- Computational modeling : DFT calculations (e.g., Gaussian 09) to map energy profiles for cyclization pathways .
Properties
IUPAC Name |
(2-phenyl-3-propan-2-yl-1,3-oxazolidin-5-yl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(2)14-8-12(9-15)16-13(14)11-6-4-3-5-7-11/h3-7,10,12-13,15H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOAXSVPMXZKBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(OC1C2=CC=CC=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30502769 | |
Record name | [2-Phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30502769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54126-58-8 | |
Record name | [2-Phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30502769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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